molecular formula C22H27N3O4 B4839913 methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B4839913
M. Wt: 397.5 g/mol
InChI Key: SWBDXKJHYSDBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound is also known as MPA or MPB, and it is a member of the benzamide family of compounds.

Mechanism of Action

The mechanism of action of MPA is not yet fully understood. However, it is believed that MPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can result in reduced inflammation and pain.
Biochemical and Physiological Effects:
MPA has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, MPA has also been shown to possess antipyretic activity, meaning that it can reduce fever. Furthermore, MPA has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPA in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, MPA has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. However, one of the major limitations of using MPA in lab experiments is its relatively high cost, which can make it difficult to use in large-scale studies.

Future Directions

There are several future directions for the research of MPA. One potential area of research is the development of novel MPA derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity and side effects of MPA, particularly in long-term studies.

Scientific Research Applications

MPA has been extensively studied for its potential applications in the field of pharmaceuticals. Researchers have found that MPA exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, MPA has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 3-[[2-(2-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-6-4-5-7-20(16)29-15-21(26)23-18-14-17(22(27)28-3)8-9-19(18)25-12-10-24(2)11-13-25/h4-9,14H,10-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDXKJHYSDBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.